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Application Note & Synthesis Protocol: A Step-by-Step Guide to the Synthesis of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate
Application Note & Synthesis Protocol: A Step-by-Step Guide to the Synthesis of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate, a valuable piperidine-based building block for drug discovery and development. Piperidine scaffolds are ubiquitous in pharmaceuticals, and the specific substitution pattern of this target molecule, featuring a quaternary center at the 4-position, offers a unique three-dimensional architecture for probing receptor interactions. This document outlines a robust, multi-step synthetic route starting from a commercially available precursor. It delves into the causality behind experimental choices, provides methods for purification and characterization, and is grounded in authoritative chemical literature.
Introduction and Strategic Overview
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The construction of piperidines with fully substituted (quaternary) carbon centers, such as the C4-position in the target molecule, is of significant interest as it introduces conformational rigidity and novel substitution vectors for structure-activity relationship (SAR) studies. This protocol details a reliable pathway to access tert-Butyl 1-(tert-butoxycarbonyl)-4-(methoxymethyl)piperidine-4-carboxylate. For synthetic tractability and stability, this protocol utilizes the N-Boc protected variant, a standard intermediate from which the Boc group can be easily removed if desired.
The synthesis strategy is executed in four main stages:
-
α-Hydroxymethylation: Introduction of a hydroxymethyl group at the C4-position of a piperidine-4-carboxylate precursor.
-
O-Methylation: Conversion of the newly installed hydroxyl group to a methoxymethyl ether via the Williamson ether synthesis.
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Final Esterification: Formation of the target tert-butyl ester.
This approach builds the complex quaternary center through a sequence of reliable and well-documented chemical transformations.
Overall Synthetic Workflow
The logical flow of the synthesis, from the starting material to the final product, is depicted below. Each step is designed to be high-yielding and amenable to standard laboratory purification techniques.
Caption: Multi-step synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: This protocol involves hazardous materials, including strong bases (LDA, NaH), flammable solvents (THF), and toxic reagents (methyl iodide). All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-(hydroxymethyl)piperidine-4-carboxylate
This initial step constructs the key quaternary center by adding a hydroxymethyl group to the carbon alpha to the ester carbonyl.
-
Rationale: The reaction proceeds via the formation of a lithium enolate. A strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is essential to quantitatively deprotonate the α-carbon without competing nucleophilic attack at the ester carbonyl. The resulting enolate then acts as a nucleophile, attacking paraformaldehyde, a source of electrophilic formaldehyde.
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine (4.2 mL, 30 mmol) to the cooled THF, followed by the dropwise addition of n-butyllithium (12 mL, 2.5 M in hexanes, 30 mmol). Stir the resulting LDA solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (5.15 g, 20 mmol) in anhydrous THF (40 mL).
-
Add the ester solution dropwise to the LDA solution at -78 °C over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add dry paraformaldehyde (1.80 g, 60 mmol) to the reaction mixture in one portion.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Cool the flask to 0 °C and quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 20-40% ethyl acetate in hexanes to yield the product as a colorless oil.
Part 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-(methoxymethyl)piperidine-4-carboxylate
This step employs the classic Williamson ether synthesis to convert the primary alcohol into its corresponding methyl ether.[1][2]
-
Rationale: A strong base is required to deprotonate the alcohol, forming an alkoxide nucleophile. Sodium hydride (NaH) is an effective, irreversible base for this purpose. The resulting alkoxide undergoes a bimolecular nucleophilic substitution (SN2) reaction with methyl iodide, where the alkoxide displaces the iodide leaving group to form the ether linkage.[3][4] Anhydrous polar aprotic solvents like THF are ideal for this reaction as they solvate the cation without interfering with the nucleophile.[1]
Protocol:
-
To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (0.96 g, 60% dispersion in mineral oil, 24 mmol). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (80 mL) to the washed NaH and cool the suspension to 0 °C in an ice bath.
-
Dissolve the alcohol from Part 1 (5.75 g, 20 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.
-
Add methyl iodide (1.5 mL, 24 mmol) dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the flask back to 0 °C and cautiously quench the excess NaH by the dropwise addition of water (10 mL).
-
Dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by silica gel column chromatography (15-30% ethyl acetate in hexanes).
Part 3: Synthesis of 1-(tert-Butoxycarbonyl)-4-(methoxymethyl)piperidine-4-carboxylic Acid
This step involves the hydrolysis of the ethyl ester to the free carboxylic acid.
-
Rationale: Saponification is achieved using a strong base. Lithium hydroxide (LiOH) is often preferred for the hydrolysis of sterically hindered esters as it is less prone to side reactions compared to sodium or potassium hydroxide. A mixed solvent system of THF and water ensures the solubility of both the organic substrate and the inorganic base.
Protocol:
-
Dissolve the ethyl ester from Part 2 (6.03 g, 20 mmol) in a mixture of THF (60 mL) and water (20 mL) in a round-bottom flask.
-
Add lithium hydroxide monohydrate (1.68 g, 40 mmol) to the solution.
-
Stir the mixture vigorously at room temperature overnight (approx. 18 hours).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH ~3 by the slow addition of 1 M HCl.
-
Extract the acidic aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the dichloromethane extracts, dry over Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid, which can often be used in the next step without further purification.
Part 4: Synthesis of tert-Butyl 1-(tert-butoxycarbonyl)-4-(methoxymethyl)piperidine-4-carboxylate
The final step is the esterification of the carboxylic acid to the target tert-butyl ester.
-
Rationale: Direct esterification with tert-butanol is difficult. A common and effective method for forming tert-butyl esters from carboxylic acids involves reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP). This method proceeds under mild conditions and avoids the use of strong acids which could cleave the N-Boc protecting group.
Protocol:
-
Dissolve the carboxylic acid from Part 3 (5.47 g, 20 mmol) in acetonitrile (100 mL) in a round-bottom flask.
-
Add di-tert-butyl dicarbonate (6.55 g, 30 mmol) to the solution.
-
Add DMAP (0.24 g, 2 mmol) to the reaction mixture.
-
Stir the solution at room temperature for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with 5% aqueous citric acid solution (2 x 40 mL), saturated aqueous sodium bicarbonate solution (2 x 40 mL), and brine (40 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude final product.
-
Purification: Purify the final compound by silica gel column chromatography (10-25% ethyl acetate in hexanes) to afford tert-Butyl 1-(tert-butoxycarbonyl)-4-(methoxymethyl)piperidine-4-carboxylate as a pure substance.
Quantitative Data and Characterization
| Step | Starting Material | Reagents | Molar Eq. | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Ethyl 1-Boc-piperidine-4-carboxylate | 1. LDA2. (CH₂O)n | 1.53.0 | THF | -78 to rt | 16 | 65-75% |
| 2 | Intermediate from Step 1 | 1. NaH2. MeI | 1.21.2 | THF | 0 to rt | 4-6 | 80-90% |
| 3 | Intermediate from Step 2 | LiOH·H₂O | 2.0 | THF/H₂O | rt | 18 | 90-98% |
| 4 | Intermediate from Step 3 | (Boc)₂O, DMAP | 1.5, 0.1 | Acetonitrile | rt | 12-16 | 70-80% |
Expected Characterization Data for Final Product:
-
¹H NMR (CDCl₃, 400 MHz): δ ~4.1 (br s, 2H, N-CH₂), 3.3 (s, 3H, O-CH₃), 3.2 (s, 2H, C-CH₂-O), 2.9 (br t, 2H, N-CH₂), 1.8-1.6 (m, 4H, piperidine-CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.44 (s, 9H, N-Boc C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~174.0 (C=O, ester), 154.8 (C=O, Boc), 81.5 (C(CH₃)₃), 79.5 (N-Boc C(CH₃)₃), 75.0 (C-CH₂-O), 59.0 (O-CH₃), 45.0 (C4), 40.0 (N-CH₂), 32.0 (piperidine-CH₂), 28.5 (C(CH₃)₃), 28.4 (N-Boc C(CH₃)₃).
-
MS (ESI+): m/z calculated for C₁₈H₃₃NO₅Na [M+Na]⁺.
-
IR (film, cm⁻¹): ~2975, 1725 (C=O, ester), 1695 (C=O, carbamate), 1160 (C-O stretch).
References
-
Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]
-
Lewis, R. T., et al. (2000). An efficient protocol for the preparation of primary alcohols bearing a beta-chiral center via an oxazolidinone auxiliary mediated resolution, and application to the synthesis of 4,4-disubstituted piperidine substance P antagonists. The Journal of Organic Chemistry, 65(8), 2615–2618. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
Sources
Application Notes and Protocols: Utilizing tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate as a Versatile Building Block in API Manufacturing
Application Notes and Protocols: Utilizing tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate as a Versatile Building Block in API Manufacturing
Introduction: The Strategic Importance of Substituted Piperidines in Modern Drug Discovery
The piperidine moiety is a cornerstone of medicinal chemistry, featuring prominently in the molecular architecture of numerous blockbuster drugs.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, while providing a rigid scaffold for the precise three-dimensional arrangement of pharmacophoric elements.[2] Among the vast landscape of piperidine-based building blocks, tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate has emerged as a particularly valuable synthon for the construction of complex Active Pharmaceutical Ingredients (APIs).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate. We will delve into its chemical attributes, explore its application in the synthesis of a representative API, and provide detailed, field-proven protocols to enable its seamless integration into your drug discovery programs.
Molecular Profile and Strategic Advantages of the Building Block
Tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate (Molecular Formula: C₁₂H₂₃NO₃, Molecular Weight: 229.32 g/mol , CAS: 2016319-35-8) possesses a unique combination of structural features that render it a powerful tool for API synthesis.[3]
| Feature | Strategic Advantage in Synthesis |
| Boc-Protected Piperidine Nitrogen | The tert-butyloxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, preventing unwanted side reactions during synthetic transformations. Its facile removal under acidic conditions offers a reliable deprotection strategy at the desired stage of the synthesis. |
| Quaternary Center at C4 | The presence of both a methoxymethyl and a carboxylate group at the C4 position creates a sterically hindered and functionally rich quaternary center. This feature can be exploited to introduce conformational rigidity and explore novel chemical space. |
| Orthogonal Functionality | The methoxymethyl ether and the tert-butyl ester represent two distinct functional groups with orthogonal reactivity. The ester can be hydrolyzed under conditions that leave the ether intact, and vice-versa, allowing for selective manipulation of the molecule. |
Application Spotlight: Synthesis of a Novel Opioid Receptor Modulator
To illustrate the practical utility of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate, we present a detailed synthetic protocol for a novel N-aryl-N-(4-piperidinyl)propanamide, a structural class known for its potent opioid receptor activity, exemplified by Fentanyl and its analogs.[4][5] This representative synthesis highlights the key chemical transformations where our building block excels.
Synthetic Strategy Overview
The overall synthetic strategy involves a three-step sequence starting from tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate:
-
Deprotection of the Boc group to liberate the secondary amine.
-
N-Arylation of the piperidine nitrogen with a suitable aryl halide.
-
Amide Coupling of the carboxylate group with an aniline derivative.
This approach allows for the late-stage introduction of diversity elements at both the piperidine nitrogen and the aniline moiety, making it amenable to the generation of focused compound libraries for structure-activity relationship (SAR) studies.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
Application Notes and Protocols for the Scale-Up Manufacturing of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate
Application Notes and Protocols for the Scale-Up Manufacturing of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate
Abstract
This document provides a comprehensive technical guide for the scale-up manufacturing of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The guide is intended for researchers, scientists, and drug development professionals. It details a robust and scalable two-step synthetic route, starting from a commercially available precursor. The protocols have been designed with a focus on process efficiency, safety, and adherence to Good Manufacturing Practices (GMP). This document provides in-depth explanations of the chemical transformations, detailed experimental procedures, and analytical methods for process control and quality assurance.
Introduction
tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex molecules with therapeutic potential. Its structure, featuring a piperidine core with orthogonal protecting groups and a methoxymethyl substituent, allows for selective functionalization in subsequent synthetic steps. The increasing demand for pharmaceuticals derived from this intermediate necessitates a scalable and economically viable manufacturing process.
This application note outlines a two-step synthesis beginning with the selective reduction of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate to tert-butyl 4-(hydroxymethyl)piperidine-4-carboxylate, followed by an O-methylation to yield the final product. This route was selected for its high yields, use of readily available starting materials, and amenability to large-scale production.
Synthetic Strategy and Process Overview
The manufacturing process is divided into two main stages, as illustrated in the workflow diagram below. The initial step involves the chemoselective reduction of the methyl ester in the presence of a tert-butyl ester. The subsequent step is a Williamson ether synthesis to introduce the methyl group.
Figure 1: Overall synthetic workflow for the manufacturing of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate.
Rationale for Route Selection
The chosen synthetic pathway offers several advantages for scale-up manufacturing:
-
High Selectivity: The use of sodium borohydride in the presence of lithium chloride allows for the selective reduction of the methyl ester over the more sterically hindered tert-butyl ester. This minimizes the formation of diol byproducts and simplifies purification.
-
Robust and Well-Characterized Reactions: Both the reduction of esters with sodium borohydride and the Williamson ether synthesis are well-established and extensively documented reactions, facilitating process optimization and troubleshooting.
-
Commercially Available Starting Materials: The starting material, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, is readily available from commercial suppliers, ensuring a consistent supply chain for large-scale production.
-
Avoidance of Harsh Reagents: While the O-methylation step utilizes sodium hydride and methyl iodide, which require careful handling, the overall process avoids the use of highly toxic or environmentally persistent reagents where possible. Alternative, greener methylating agents like dimethyl carbonate (DMC) could be explored for future process improvements[1].
Detailed Manufacturing Protocols
Stage 1: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-4-carboxylate
This stage focuses on the selective reduction of the methyl ester of the starting material.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate | 83498-49-9 | 257.32 | 1.0 |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 | 2.0 |
| Lithium chloride (LiCl) | 7447-41-8 | 42.39 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - |
| Ethanol (EtOH), 200 proof | 64-17-5 | 46.07 | - |
| Ethyl acetate | 141-78-6 | 88.11 | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | - |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Protocol:
-
Reactor Setup: A suitable reactor is charged with 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 volumes). The mixture is stirred under a nitrogen atmosphere until all solids are dissolved.
-
Addition of Lithium Chloride: Lithium chloride (2.0 eq) is added to the solution, and the mixture is stirred for 30 minutes at room temperature.
-
Preparation of Reducing Agent: In a separate vessel, sodium borohydride (2.0 eq) is carefully suspended in ethanol (5 volumes).
-
Reduction Reaction: The sodium borohydride suspension is added dropwise to the reactor containing the starting material and lithium chloride over a period of 1-2 hours, maintaining the internal temperature between 20-25°C. The reaction is exothermic, and cooling may be required.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Workup and Extraction: The mixture is concentrated under reduced pressure to remove the organic solvents. The resulting aqueous slurry is extracted with ethyl acetate (3 x 10 volumes). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude tert-butyl 4-(hydroxymethyl)piperidine-4-carboxylate is purified by column chromatography on silica gel or by recrystallization to afford a white solid.
Stage 2: Synthesis of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate
This stage involves the O-methylation of the intermediate alcohol via a Williamson ether synthesis.[2][3][4]
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| tert-Butyl 4-(hydroxymethyl)piperidine-4-carboxylate | 1006044-27-4 | 245.32 | 1.0 |
| Sodium hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 | 1.2 |
| Methyl iodide (CH₃I) | 74-88-4 | 141.94 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |
Protocol:
-
Reactor Setup: A reactor is charged with a 60% dispersion of sodium hydride (1.2 eq) in mineral oil and washed with anhydrous THF to remove the oil. Anhydrous THF (10 volumes) is then added.
-
Formation of Alkoxide: A solution of tert-butyl 4-(hydroxymethyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF (5 volumes) is added dropwise to the sodium hydride suspension at 0°C. The mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
Methylation: The reaction mixture is cooled back to 0°C, and methyl iodide (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Reaction Monitoring: The reaction progress is monitored by TLC or HPLC.
-
Quenching: The reaction is carefully quenched by the slow addition of water at 0°C.
-
Workup and Extraction: The mixture is diluted with water and extracted with ethyl acetate (3 x 10 volumes). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield tert-butyl 4-(methoxymethyl)piperidine-4-carboxylate as a colorless oil.
Process Optimization and Scale-Up Considerations
Scaling up a chemical synthesis requires careful consideration of several factors to ensure safety, efficiency, and consistency.
Heat Management
-
Stage 1 (Reduction): The addition of sodium borohydride is exothermic. On a large scale, the addition rate must be carefully controlled, and efficient cooling of the reactor is essential to maintain the desired temperature range.
-
Stage 2 (Methylation): The reaction of the alcohol with sodium hydride is also exothermic and generates hydrogen gas. The reactor must be equipped with adequate cooling and a system for safely venting the hydrogen gas.
Reagent Handling and Safety
-
Sodium Hydride: A highly reactive and flammable solid. It should be handled under an inert atmosphere (nitrogen or argon). Personnel must be equipped with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Methyl Iodide: A toxic and volatile liquid.[5] It should be handled in a well-ventilated fume hood or a closed system. It is a suspected carcinogen, and appropriate safety precautions must be taken to avoid inhalation or skin contact.[6]
-
Sodium Borohydride: Reacts with water and acids to release flammable hydrogen gas.[7] It should be stored in a dry place and handled with care to avoid contact with moisture.
Purification at Scale
-
Crystallization: For the intermediate, developing a robust crystallization procedure is preferable to chromatography for large-scale purification as it is more cost-effective and easier to implement.
-
Distillation: The final product, being an oil, is amenable to vacuum distillation for purification on a large scale. This method is efficient for removing non-volatile impurities.
Analytical Quality Control
A robust analytical program is crucial for ensuring the quality and consistency of the final product and for complying with GMP guidelines.[8][9]
In-Process Controls (IPCs):
| Stage | Parameter to Monitor | Analytical Method | Acceptance Criteria |
| 1 | Consumption of Starting Material | TLC or HPLC | <1% remaining |
| 2 | Consumption of Intermediate | TLC or HPLC | <1% remaining |
Final Product Specifications:
| Test | Method | Specification |
| Appearance | Visual | Colorless to pale yellow oil |
| Identification | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Purity | HPLC | ≥98.0% |
| Residual Solvents | GC-HS | As per ICH Q3C guidelines |
| Water Content | Karl Fischer Titration | ≤0.5% |
Good Manufacturing Practices (GMP) Considerations
The manufacturing of pharmaceutical intermediates must adhere to GMP principles to ensure product quality and patient safety.[8][9][10]
-
Documentation: All manufacturing steps, including raw material dispensing, reaction conditions, and analytical results, must be thoroughly documented in batch records.
-
Equipment: All equipment used in the manufacturing process must be properly cleaned, maintained, and calibrated.
-
Personnel: All personnel involved in the manufacturing process must be adequately trained on the procedures and safety protocols.
-
Quality Assurance: An independent quality assurance unit should be responsible for reviewing and approving all batch records and for the final release of the product.
Conclusion
The synthetic route and protocols described in this application note provide a reliable and scalable method for the manufacturing of tert-butyl 4-(methoxymethyl)piperidine-4-carboxylate. By implementing the outlined process controls, safety measures, and GMP principles, manufacturers can consistently produce a high-quality intermediate suitable for use in the synthesis of active pharmaceutical ingredients. Further process optimization, such as exploring alternative and greener methylating agents, could lead to even more efficient and sustainable manufacturing in the future.
References
- Chen, H. Y., et al. (2025).
-
Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. Retrieved from [Link]
- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
-
PMC. (n.d.). Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). The Williamson ether synthesis. Retrieved from [Link]
-
Science and Education Publishing. (2013). Selective Etherification of Glycerol over Heterogeneous Mixed Oxide Catalyst: Optimization of Reaction Parameters. Retrieved from [Link]
-
ACS Publications. (2023). Diastereoselective Reductive Etherification Via High-Throughput Experimentation: Access to Pharmaceutically Relevant Alkyl Ethers. Retrieved from [Link]
-
PMC. (n.d.). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Retrieved from [Link]
-
ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. Retrieved from [Link]
-
Chem-Space. (2025). tert-butyl 4-formyl-1-piperidinecarboxylate. Retrieved from [Link]
-
Reddit. (2025). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
EPA. (n.d.). Methyl Iodide (Iodomethane). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. Retrieved from [Link]
-
ComplianceOnline. (1999). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. Retrieved from [Link]
Sources
- 1. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. epa.gov [epa.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. excli.de [excli.de]
Technical Notes & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate
Technical Support Center: Troubleshooting Low Yields in the Synthesis of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields in this multi-step synthesis. We will delve into the causality behind experimental choices and provide field-proven insights to optimize your reaction outcomes.
I. Overview of the Synthetic Pathway
The synthesis of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate typically proceeds through a sequence involving the protection of piperidine, followed by the introduction of the methoxymethyl group. A common route starts from a commercially available piperidine-4-carboxylic acid derivative.
A representative synthetic approach involves the O-methylation of a hydroxymethyl precursor, which itself can be synthesized from a piperidine-4-carboxylate starting material. The key transformation is often a Williamson ether synthesis.[1][2]
Below is a generalized workflow diagram illustrating the critical steps:
Caption: A generalized workflow for the synthesis of the target compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can arise during the synthesis, leading to diminished yields.
Question 1: My overall yield is significantly lower than expected after the final O-methylation step. What are the most probable causes?
Low yields in the final Williamson ether synthesis step are a common challenge and can be attributed to several factors.[1][3]
Possible Causes & Solutions:
-
Incomplete Deprotonation of the Alcohol: The Williamson ether synthesis requires the formation of a potent nucleophile, the alkoxide, by deprotonating the precursor alcohol (tert-Butyl 4-(hydroxymethyl)piperidine-4-carboxylate).
-
Troubleshooting:
-
Choice of Base: Strong bases like sodium hydride (NaH) are typically used. Ensure the NaH is fresh and not passivated. Other strong bases like potassium hydride (KH) or lithium diisopropylamide (LDA) can also be considered.
-
Reaction Conditions: The deprotonation should be carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), to prevent quenching of the base.[3] Ensure your solvent is rigorously dried before use.
-
Temperature: While the deprotonation is often initiated at 0 °C, allowing the reaction to slowly warm to room temperature can ensure complete alkoxide formation.
-
-
-
Side Reactions: The primary competing reaction is elimination (E2), especially if there is any steric hindrance.[2]
-
Troubleshooting:
-
Temperature Control: While higher temperatures can accelerate the substitution reaction, they can also favor elimination.[3] It's advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically between room temperature and 50-60 °C.[1]
-
Choice of Methylating Agent: Methyl iodide (MeI) is a common and effective methylating agent. Other options like dimethyl sulfate can be used, but may require different reaction conditions.
-
-
-
Moisture Contamination: The presence of water will consume the strong base and hydrolyze the alkylating agent, significantly reducing the yield.[3]
-
Troubleshooting:
-
Glassware and Reagents: All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried). Solvents and reagents should be anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Troubleshooting Workflow for O-Methylation:
Caption: A decision tree for troubleshooting low yields in the O-methylation step.
Question 2: I am observing the presence of a significant amount of the starting alcohol (tert-Butyl 4-(hydroxymethyl)piperidine-4-carboxylate) even after prolonged reaction times. What should I investigate?
The presence of unreacted starting material points towards an incomplete reaction.
Possible Causes & Solutions:
-
Insufficient Base: The stoichiometry of the base is critical.
-
Troubleshooting:
-
Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure complete deprotonation of the alcohol.
-
As mentioned previously, ensure the base is active and not from an old or improperly stored container.
-
-
-
Inactive Methylating Agent: The methylating agent may have degraded.
-
Troubleshooting:
-
Use freshly opened or properly stored methyl iodide. It should be colorless; a brown or purple color indicates decomposition and the presence of iodine.
-
Consider purifying the methyl iodide by passing it through a short plug of alumina if its quality is suspect.
-
-
-
Poor Solubility: The alkoxide intermediate may have poor solubility in the chosen solvent, hindering its reaction with the methylating agent.
-
Troubleshooting:
-
If using THF, consider switching to or adding a co-solvent like DMF, which can help to solvate the alkoxide more effectively.[3]
-
-
Table 1: Recommended Reagent Stoichiometry and Conditions for O-Methylation
| Reagent | Stoichiometry (Equivalents) | Recommended Solvent | Temperature (°C) |
| tert-Butyl 4-(hydroxymethyl)piperidine-4-carboxylate | 1.0 | Anhydrous THF or DMF | 0 to 50-60 |
| Sodium Hydride (60% dispersion in mineral oil) | 1.1 - 1.5 | Anhydrous THF or DMF | 0 to RT |
| Methyl Iodide | 1.1 - 1.5 | Anhydrous THF or DMF | RT to 50-60 |
Question 3: During the workup and purification, I am experiencing significant product loss. How can I optimize the isolation of the final compound?
Product loss during workup and purification can be a major contributor to low overall yields.
Possible Causes & Solutions:
-
Emulsion Formation during Extraction: The piperidine nitrogen can lead to the formation of emulsions during aqueous workup.
-
Troubleshooting:
-
Use a brine wash to help break up emulsions.
-
Consider a gentle extraction technique, such as slow inversions rather than vigorous shaking.
-
-
-
Product Volatility: While not highly volatile, some product loss can occur during solvent removal under high vacuum, especially if residual low-boiling solvents are present.
-
Troubleshooting:
-
Remove the bulk of the solvent at a moderate temperature and vacuum.
-
For the final drying, use a high vacuum for a limited time.
-
-
-
Inappropriate Chromatography Conditions: The choice of stationary and mobile phases is crucial for effective purification.
-
Troubleshooting:
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is recommended. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the product. A typical starting point could be 10-20% ethyl acetate in hexane.
-
TLC Analysis: Always perform thin-layer chromatography (TLC) to determine the optimal solvent system before running a column.
-
-
Question 4: Could the tert-butyl ester be susceptible to hydrolysis under the reaction conditions?
The tert-butyl ester is generally stable under basic conditions.[4] However, strongly acidic conditions can lead to its cleavage.[5]
Possible Causes & Solutions:
-
Acidic Workup: If an acidic wash is used during the workup, it should be mild and brief.
-
Troubleshooting:
-
Use a dilute acid solution (e.g., 1 M HCl) and perform the wash at a low temperature (e.g., 0 °C).
-
Minimize the contact time between the organic layer and the acidic aqueous layer.
-
A safer alternative is to use a saturated aqueous solution of ammonium chloride for quenching.
-
-
-
Lewis Acid Catalysis: Certain Lewis acids can promote the cleavage of tert-butyl esters.[6]
-
Troubleshooting:
-
Ensure that no adventitious Lewis acidic impurities are present in your reagents.
-
-
III. Experimental Protocols
General Protocol for O-Methylation
-
Preparation: Under an inert atmosphere (N₂ or Ar), add tert-Butyl 4-(hydroxymethyl)piperidine-4-carboxylate (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (or DMF) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 40-50 °C, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
IV. References
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]
-
Klose, J., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]
-
Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Hydrolysis of Esters. University of Calgary. [Link]
-
Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]
-
The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]
Sources
Technical Support Center: Troubleshooting tert-Butyl Ester Hydrolysis in Piperidine Derivatives
Technical Support Center: Troubleshooting tert-Butyl Ester Hydrolysis in Piperidine Derivatives
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that the deprotection of tert-butyl (t-Bu) esters is typically a straightforward acidic cleavage. However, when this functional group is attached to a piperidine scaffold—particularly at the sterically congested C2 or C4 positions—standard protocols frequently stall, yield complex mixtures, or fail entirely.
This guide is designed by our Senior Application Scientists to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to overcome them.
The Causality of Cleavage Failure: Sterics and Electrostatics
To troubleshoot effectively, we must first understand the physical chemistry of the failure. The acid-mediated cleavage of a t-Bu ester proceeds via the protonation of the ester carbonyl, followed by the elimination of isobutylene to form the carboxylic acid.
When dealing with piperidine derivatives, two compounding factors disrupt this mechanism:
-
Electrostatic Repulsion: If the piperidine nitrogen is unprotected (or becomes deprotected in situ), it rapidly protonates in acidic media (e.g., Trifluoroacetic acid, TFA) to form an ammonium ion. If the ester is at the C2 position (e.g., pipecolic acid derivatives), this places a full positive charge adjacent to the ester. The subsequent required protonation of the ester carbonyl is severely disfavored due to electrostatic repulsion between the two adjacent positive charges.
-
Steric Shielding: The chair conformation of the piperidine ring, combined with the bulky t-Bu group, creates a steric shield that physically blocks the trajectory of incoming hydronium ions or Lewis acids, kinetically freezing the reaction.
Troubleshooting FAQs
Q1: My standard 50% TFA in DCM protocol is stalling at 40% conversion. How can I drive the reaction to completion without degrading my molecule? A1: The stalling is likely due to the reversible recombination of the tert-butyl carbocation with the newly formed carboxylic acid, compounded by the electrostatic repulsion mentioned above. Solution: Switch to neat TFA and introduce a cation scavenger such as Triisopropylsilane (TIPS)[1]. The scavenger irreversibly traps the tert-butyl carbocation, shifting the reaction equilibrium entirely toward the product. Gentle heating (e.g., 40 °C) can also provide the kinetic energy needed to overcome the steric barrier.
Q2: I need to cleave a sterically hindered t-Bu ester on a piperidine ring, but I must keep my N-Boc protecting group intact. Is this possible? A2: This is highly challenging. Both t-Bu esters and N-Boc groups rely on the formation of the same tert-butyl carbocation for cleavage, making their acid lability nearly identical[2]. Solution: It is a common misconception in the literature that Zinc Bromide (ZnBr₂) in DCM can selectively cleave t-Bu esters while perfectly preserving N-Boc groups. Rigorous studies have proven that N-Boc groups are also highly labile under ZnBr₂ conditions, often leading to global deprotection[3][4]. If you must retain the amine protection, we strongly recommend redesigning your synthetic strategy to use orthogonally stable protecting groups (e.g., switching the N-Boc to an N-Cbz or N-Fmoc group) prior to ester hydrolysis.
Q3: Are there non-Brønsted acid methods to bypass the electrostatic repulsion of the protonated piperidine? A3: Yes. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a powerful Lewis acid that can coordinate to the ester carbonyl without relying on bulk protonation[5][6]. When used in anhydrous conditions with a mild, sterically hindered base like 2,6-lutidine, TMSOTf mediates a catalytic fragmentation of the ester, often succeeding where TFA fails.
Validated Experimental Protocols
Protocol A: High-Intensity Brønsted Acid Cleavage (Neat TFA / TIPS)
Best for: Global deprotection (cleaving both N-Boc and t-Bu ester) of highly hindered substrates.
-
Preparation: Dissolve the piperidine t-Bu ester derivative (1.0 mmol) in neat, anhydrous Trifluoroacetic acid (TFA, 5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Immediately add Triisopropylsilane (TIPS, 2.5 equivalents) and deionized water (2.5 equivalents). Self-Validation Check: The solution should remain clear; if a persistent pink/orange color develops, it indicates untrapped carbocations, requiring additional TIPS.
-
Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor via LC-MS. If conversion stalls, heat gently to 40 °C.
-
Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA. Triturate the resulting oil with cold diethyl ether to precipitate the piperidine carboxylic acid as a TFA salt.
Protocol B: Lewis Acid-Mediated Cleavage (TMSOTf)
Best for: Substrates sensitive to strong Brønsted acids or when bypassing electrostatic stalling is required.
-
Preparation: Flame-dry a flask and purge with argon. Dissolve the substrate (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
-
Base Addition: Add 2,6-lutidine (3.0 equivalents) and cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 3.0 equivalents) dropwise over 5 minutes[6].
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Self-Validation Check: An intermediate silyl ester is formed; ensure anhydrous conditions are maintained to prevent premature quenching.
-
Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (if the product is zwitterionic, adjust pH to the isoelectric point before extraction).
Quantitative Data Summary
The following table summarizes the operational parameters for selecting the appropriate hydrolysis method:
| Method | Reagents | Reaction Time | Selectivity (vs N-Boc) | Primary Application |
| Standard Acid | 50% TFA in DCM | 2–6 hours | Poor (Global Cleavage) | Unhindered t-Bu esters (e.g., C4 position). |
| High-Intensity | Neat TFA + TIPS + H₂O | 4–12 hours | Poor (Global Cleavage) | Highly hindered esters (e.g., C2 position) stalling in DCM. |
| Lewis Acid | TMSOTf + 2,6-Lutidine | 2–4 hours | Moderate (Requires precise stoichiometry) | Substrates where Brønsted acids fail or cause side reactions. |
| Mild Lewis Acid | ZnBr₂ in DCM | 12–24 hours | Poor (Boc is labile)[4] | Specific orthogonal deprotections (e.g., retaining N-PhF). |
Workflow Visualization
Use the decision tree below to determine the optimal hydrolysis pathway for your specific piperidine derivative.
Decision matrix for selecting the optimal tert-butyl ester deprotection protocol.
References
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2." The Journal of Organic Chemistry, 2004, 69(18), 6131-6133. Available at:[Link]
-
Scite.ai. "Selective Acidic Cleavage of the tert-Butoxycarbonyl Group." Scite Citation Database. Available at:[Link]
-
National Institutes of Health (PMC). "Synthesis and Anti-HIV Activity of New Metabolically Stable Alkenyldiarylmethane (ADAM)..." PMC Archives. Available at:[Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Synthesis and Anti-HIV Activity of New Metabolically Stable Alkenyldiarylmethane (ADAM) Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Incorporating N-Methoxy Imidoyl Halide and 1,2,4-Oxadiazole Systems - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions and byproducts in 4-(methoxymethyl)piperidine functionalization
Minimizing side reactions and byproducts in 4-(methoxymethyl)piperidine functionalization
A Guide to Minimizing Side Reactions and Byproducts
Welcome to the technical support center for the functionalization of 4-(methoxymethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile building block. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Chemistry of 4-(Methoxymethyl)piperidine
4-(Methoxymethyl)piperidine is a valuable synthon in medicinal chemistry, offering a secondary amine for diverse functionalization and a methoxymethyl group that can influence physicochemical properties. While its reactivity is generally predictable, the interplay between the piperidine nitrogen and the methoxymethyl ether can lead to specific side reactions. This guide provides a structured approach to identifying and mitigating these issues.
Troubleshooting Common Functionalization Reactions
This section addresses specific problems you may encounter during the N-functionalization of 4-(methoxymethyl)piperidine.
N-Alkylation
N-alkylation is a fundamental transformation for introducing alkyl substituents onto the piperidine nitrogen. However, it is not without its challenges.
Q1: My N-alkylation of 4-(methoxymethyl)piperidine with an alkyl halide is giving a low yield and multiple products. What's happening?
A1: Low yields and multiple products in N-alkylation often stem from two main issues: over-alkylation and competing elimination reactions.
-
Over-alkylation: The product, a tertiary amine, can still be nucleophilic and react with another molecule of the alkyl halide to form a quaternary ammonium salt. This is especially prevalent with highly reactive alkylating agents like methyl iodide or benzyl bromide.[1]
-
Solution: To minimize this, use the alkylating agent as the limiting reagent (1.0-1.1 equivalents). A slow, controlled addition of the alkyl halide to a solution of the piperidine can also help maintain a low concentration of the alkylating agent, favoring mono-alkylation.[1]
-
-
Competing Elimination (E2) Reactions: If your alkyl halide is secondary or tertiary, or if you are using a strong, sterically hindered base, you may be promoting the elimination of H-X from the alkyl halide to form an alkene, instead of the desired substitution reaction.
-
Solution: Whenever possible, use primary alkyl halides. If a secondary halide is necessary, a less sterically hindered base, such as potassium carbonate (K₂CO₃), may favor substitution over elimination.
-
Q2: I'm observing the formation of an alcohol corresponding to my alkyl halide. Why is this happening?
A2: The formation of an alcohol byproduct suggests a competing hydrolysis or SN1-type reaction. This can be caused by:
-
Moisture in the reaction: Trace amounts of water in your solvent or on your glassware can hydrolyze the alkyl halide, especially if it's a reactive one.
-
Solvent choice: Protic solvents can participate in solvolysis reactions with the alkyl halide.
-
Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[1]
-
Experimental Protocol: Optimized N-Alkylation of 4-(Methoxymethyl)piperidine
-
To a solution of 4-(methoxymethyl)piperidine (1.0 eq) in anhydrous acetonitrile (0.1 M), add a mild base such as potassium carbonate (1.5 eq).
-
Slowly add the alkyl halide (1.1 eq) to the stirred mixture at room temperature. For highly reactive alkyl halides, consider addition via a syringe pump over several hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the solid base and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reductive Amination
Reductive amination is a powerful and widely used method for N-alkylation, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent.[2][3]
Q1: My reductive amination is resulting in a significant amount of the alcohol derived from my carbonyl compound. How can I prevent this?
A1: The formation of an alcohol from the starting carbonyl is a classic side reaction in reductive amination. It occurs when the reducing agent reduces the aldehyde or ketone before it can form the iminium ion with the piperidine.
-
Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[2]
-
Solution: Use a milder, more selective reducing agent that preferentially reduces the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose and is widely used in one-pot reductive amination protocols.[2][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.
-
Q2: I'm seeing a byproduct with a mass corresponding to the addition of two piperidine molecules to the carbonyl-derived group. What is this and how do I avoid it?
A2: This byproduct is likely the result of the initial product (a tertiary amine) reacting with another equivalent of the aldehyde/ketone and the piperidine starting material. While less common than with primary amines, it can occur.
-
Stoichiometry and Reaction Conditions: An excess of the piperidine or prolonged reaction times at elevated temperatures can favor this side reaction.
-
Solution: Use a stoichiometric amount of the 4-(methoxymethyl)piperidine or a slight excess of the carbonyl compound (1.1-1.2 equivalents). Running the reaction at room temperature is usually sufficient. A stepwise procedure, where the imine is pre-formed before the addition of the reducing agent, can also minimize this side product.[2]
-
Data Presentation: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity for Iminium Ion | Common Side Reactions | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Low | Reduction of starting carbonyl | Two-step (imine formation first) |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Toxic | One-pot, often with acid catalyst |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Mildly acidic | One-pot, no acid catalyst needed |
dot
Caption: Stability of the methoxymethyl group under various conditions.
Frequently Asked Questions (FAQs)
Q: Do I need to protect the piperidine nitrogen before attempting to modify other parts of a more complex molecule?
A: Yes, if you are performing reactions that are not compatible with a free secondary amine (e.g., organometallic additions, certain oxidations), protection of the piperidine nitrogen is advisable. The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to a wide range of conditions and can be removed with acid.
Q: What is the best way to purify my functionalized 4-(methoxymethyl)piperidine derivative?
A: The purification method will depend on the properties of your product.
-
Flash Column Chromatography: This is the most common method for purifying piperidine derivatives. The choice of eluent will depend on the polarity of your compound.
-
Acid-Base Extraction: If your product is basic and your impurities are neutral or acidic, you can perform an acidic wash to extract your product into the aqueous phase, followed by basification and re-extraction into an organic solvent. [4]* Recrystallization: If your product is a solid, recrystallization can be an effective method of purification. [4] Q: Can the methoxymethyl group participate in any side reactions?
A: Besides acid-catalyzed cleavage, the methoxymethyl group is generally quite stable. The ether oxygen is a weak Lewis base and is unlikely to coordinate strongly with most metal catalysts or participate in nucleophilic attack under typical conditions.
Conclusion
The successful functionalization of 4-(methoxymethyl)piperidine hinges on a sound understanding of the potential side reactions and the principles of reaction optimization. By carefully selecting reagents and conditions, and by being mindful of the stability of the methoxymethyl group, researchers can efficiently synthesize a wide array of derivatives for applications in drug discovery and development.
References
- Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. (2025). Benchchem.
- Lapa, G., et al. (n.d.). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors.
- CN102603614B - 4-methoxymethyl-4- (N-substituted)
- Literature review on the synthesis of N-substituted piperidin-4-amines. (2025). Benchchem.
- Goff, D. A., et al. (1984). Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide. Semantic Scholar.
- Wuts, P. G. M. (n.d.). 4.4 Alkoxymethyl Ethers.
- Paradisi, F., et al. (2024). Green Chemistry. BORIS Portal.
- Burwell, R. L. (n.d.). THE CLEAVAGE OF ETHERS.
- Goff, D. A., et al. (n.d.). Cleavage of methoxymethyl ethers with boron trichloride. A convenient, versatile preparation of chloromethyl ether derivatives.
- Sridhar, B., et al. (n.d.). BiCl3-Facilitated removal of methoxymethyl-ether/ester derivatives and DFT study of –O–C–O– bond cleavage. New Journal of Chemistry (RSC Publishing).
- Does piperidine work in reductive amination like this? : r/chemhelp. (2024, February 4). Reddit.
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep
- Bender, A. M., et al. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.
- Gassama, A., & Diatta, A. (2015, October 9).
- Synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine. (n.d.). PrepChem.com.
- Procedure for N-alkylation of Piperidine? (2017, March 16).
- Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. (2025). Benchchem.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018, April 9). PMC.
- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. (n.d.). ThalesNano.
- Quibell, M., et al. (n.d.). Suppression of piperidine-mediated side product formation for Asp(OBut)-containing peptides by the use of N-(2-hydroxy-4-methoxybenzyl)(Hmb) backbone amide protection. RSC Publishing.
- Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Alternative to piperidine in Fmoc solid-phase synthesis. (n.d.). Semantic Scholar.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
Sources
Optimizing reaction temperature and catalyst load for piperidine-4-carboxylate formation
Optimizing reaction temperature and catalyst load for piperidine-4-carboxylate formation
Welcome to the Process Chemistry Technical Support Center. The reduction of pyridine-4-carboxylates (such as ethyl isonicotinate) to piperidine-4-carboxylates is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). However, achieving quantitative conversion without inducing decarboxylation or ring-opening requires precise thermodynamic and kinetic control.
This guide provides field-proven troubleshooting strategies, focusing on the critical interplay between reaction temperature and catalyst loading.
Part 1: The Causality of Catalysis in Pyridine Reduction
Unlike isolated alkenes, the aromatic pyridine ring is highly stable and electron-deficient, necessitating active transition metal catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) under hydrogen pressure[1].
-
Catalyst Load Causality (Product Inhibition): The reaction product, piperidine-4-carboxylate, is a secondary amine that is significantly more basic than the starting pyridine. This basic amine aggressively coordinates to the palladium active sites, leading to competitive adsorption and product inhibition[2]. Insufficient catalyst loading results in stalled reactions because the active metal surface becomes completely saturated by the product.
-
Temperature Causality (Thermal Degradation): While elevated temperatures increase the kinetic rate of hydrogenation, they concurrently decrease the solubility of H₂ gas in the solvent. Furthermore, temperatures exceeding 60°C provide the activation energy required for the thermal decarboxylation of the highly labile 4-carboxylate position on the newly formed piperidine ring, generating unwanted des-carboxylated byproducts[2].
Part 2: Troubleshooting FAQs
Q: My hydrogenation of ethyl isonicotinate is stalling at 60-70% conversion. Extending the reaction time from 12 to 24 hours has no effect. What is happening? A: You are experiencing product inhibition. The newly formed piperidine-4-carboxylate binds tightly to the active palladium sites, effectively poisoning the catalyst[2]. Solution: Increase your catalyst loading from 5 wt% to 10-15 wt% to provide an excess of active sites. Alternatively, perform the reaction in an acidic solvent (e.g., glacial acetic acid) or add a stoichiometric equivalent of HCl. Protonating the resulting piperidine prevents it from coordinating to the metal surface.
Q: I am achieving full conversion, but my LC-MS shows a large peak indicating the loss of the ester group. How do I prevent this? A: You are observing thermal decarboxylation. The 4-carboxylate group on a piperidine ring is highly susceptible to cleavage when exposed to active metal surfaces at elevated temperatures. If your reaction temperature exceeds 60°C, the thermodynamic threshold for decarboxylation is crossed[2]. Solution: Reduce the reaction temperature to 40-50°C. To compensate for the reduced kinetic rate at this lower temperature, increase the hydrogen pressure (e.g., from 1 atm to 3-5 bar) to drive the equilibrium forward without inducing thermal degradation.
Q: Can I increase the temperature to >80°C to force the reaction to completion if I am using a low catalyst load? A: No. While higher temperatures increase the initial reaction rate, high temperatures combined with the basicity of the product will lead to transesterification (if using alcoholic solvents) or complete decarboxylation[3]. Always optimize pressure and catalyst load before resorting to high temperatures.
Part 3: Quantitative Optimization Data
The following table summarizes the causal relationship between temperature, catalyst load, and product yield during the hydrogenation of ethyl isonicotinate using 5% Pd/C.
| Temperature (°C) | Catalyst Load (wt% of 5% Pd/C) | H₂ Pressure (bar) | Solvent | Conversion (%) | Decarboxylation Byproduct (%) | Yield of Piperidine-4-carboxylate (%) |
| 25 | 5 | 3 | Ethanol | 45 | < 1 | 44 |
| 50 | 5 | 3 | Ethanol | 72 | 2 | 70 |
| 50 | 10 | 3 | Acetic Acid | > 99 | < 1 | 98 |
| 80 | 10 | 3 | Ethanol | > 99 | 18 | 81 |
Part 4: Self-Validating Experimental Protocol
Objective: Quantitative reduction of ethyl isonicotinate to ethyl piperidine-4-carboxylate while suppressing decarboxylation.
Step 1: Substrate Preparation & Acidification Dissolve 10.0 g (66.1 mmol) of ethyl isonicotinate in 100 mL of glacial acetic acid. Causality Check: The use of acetic acid protonates the basic piperidine product as it forms, preventing it from poisoning the catalyst[2].
Step 2: Catalyst Loading Under a strict nitrogen atmosphere, carefully add 1.0 g (10 wt% relative to substrate) of 5% Palladium on Carbon (Pd/C) to the solution. Safety & Validation: Pd/C is highly pyrophoric when dry. Ensure the flask is thoroughly purged with inert gas prior to addition to prevent solvent ignition.
Step 3: Pressurization and Hydrogenation Seal the reaction vessel and purge the headspace with H₂ gas three times. Pressurize the vessel to 3.5 bar (50 psi) with H₂. Heat the reaction mixture to exactly 50°C with aggressive stirring (800-1000 rpm). Validation: Monitor the pressure gauge. A steady drop in pressure indicates active hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 4-6 hours).
Step 4: In-Process Monitoring Depressurize the vessel, purge with N₂, and extract a 0.1 mL aliquot. Filter through a micro-syringe filter to remove the catalyst and analyze via GC-MS. Validation: Look for the disappearance of the starting material mass (m/z 151) and the appearance of the product mass (m/z 157). If conversion is <95%, re-pressurize and continue for 2 hours.
Step 5: Workup and Isolation Filter the entire reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with 50 mL of ethanol. Concentrate the filtrate under reduced pressure. Neutralize the resulting acetate salt with saturated aqueous NaHCO₃ and extract with dichloromethane (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the pure ethyl piperidine-4-carboxylate.
Part 5: Process Optimization Workflow
Workflow for optimizing temperature and catalyst load in piperidine-4-carboxylate synthesis.
Sources
Reference Data & Comparative Studies
Comprehensive Guide to HPLC-UV Method Development and Validation for tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate Purity
Comprehensive Guide to HPLC-UV Method Development and Validation for tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate Purity
Introduction & The Analytical Challenge
tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate is a highly specialized intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a piperidine ring where the secondary amine is protected by a tert-butyloxycarbonyl (Boc) group, alongside a methoxymethyl ether and a carboxylate ester.
The primary analytical challenge in assessing the purity of this compound lies in its lack of an extended conjugated chromophore. Without aromatic rings, traditional UV detection at 254 nm is entirely ineffective. As a Senior Application Scientist, I have designed this guide to provide an authoritative comparison of analytical modalities and a self-validating HPLC-UV protocol grounded in the latest ICH Q2(R2) guidelines[1].
Comparative Analysis of Analytical Modalities
When developing a purity assay for Boc-protected aliphatic heterocycles, analysts typically evaluate Gas Chromatography (GC-FID), High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and HPLC-UV. Table 1 objectively compares these alternatives based on field-proven performance.
Table 1: Comparison of Analytical Modalities for Boc-Piperidine Derivatives
| Analytical Modality | Detection Mechanism | Key Advantages | Critical Limitations | Suitability for Target |
| GC-FID | Thermal volatilization & flame ionization | High resolution for volatile impurities; universal carbon response. | Boc groups thermally degrade (>200°C), causing artifact peaks. | Low (Thermal instability) |
| HPLC-CAD | Aerosol charging | Universal detection for non-chromophoric analytes. | Requires volatile buffers; non-linear response requires complex calibration. | Moderate (Good for R&D, complex for QC) |
| HPLC-UV (210 nm) | UV absorption (n → π* transitions) | Robust, linear response, widely available in QC labs. | Susceptible to baseline drift; requires highly UV-transparent solvents. | High (Optimal for release testing) |
Causality in Method Development: The "Why" Behind the Protocol
A robust analytical method is not a random collection of parameters; it is a carefully engineered system. Below is the causality behind the specific experimental choices for this molecule.
-
Why HPLC-UV over GC-FID? Boc-protected amines are notoriously thermally labile. In a GC-FID injector port (typically set >200°C to volatilize the sample), the tert-butyloxycarbonyl group undergoes thermal degradation, eliminating isobutylene and carbon dioxide to yield the free piperidine amine. This thermal artifacting makes GC-FID unsuitable for accurate purity determination of the intact molecule.
-
Why Phosphoric Acid over TFA? Because the molecule lacks aromaticity, UV detection must rely on the weak n → π* transitions of the carbamate and ester carbonyls at 210 nm[2]. At this low wavelength, mobile phase transparency is non-negotiable. Trifluoroacetic acid (TFA) exhibits significant UV absorbance below 215 nm. In gradient elution, increasing the organic modifier concentration changes the TFA background absorbance, resulting in severe baseline drift that obscures low-level impurities. Phosphoric acid (H_3PO_4) provides the necessary acidic environment without the prohibitive UV background.
-
Why an End-Capped C18 Column? Although the piperidine nitrogen is sterically hindered and masked by the Boc group, trace amounts of deprotected impurities (free secondary amines) are common synthetic byproducts[3]. Free amines interact strongly with residual, unreacted silanols on the silica support, causing severe peak tailing. An exhaustively end-capped C18 column mitigates these secondary interactions, ensuring sharp, symmetrical peaks.
Logical workflow for HPLC-UV method development of non-chromophoric Boc-piperidines.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring that system suitability criteria are met before any sample analysis occurs.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (0.1% H_3PO_4 in Water): Add 1.0 mL of 85% Phosphoric acid to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm hydrophilic membrane.
-
Mobile Phase B (100% Acetonitrile): Use HPLC-Grade Acetonitrile. Filter through a 0.22 µm PTFE membrane.
Step 2: Chromatographic Conditions
-
Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Maintains consistent viscosity and retention times).
-
Detection: UV at 210 nm[2].
-
Injection Volume: 10 µL.
Step 3: Gradient Program
To ensure the elution of highly retained non-polar impurities, a gradient elution is employed:
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)
-
2.0 - 15.0 min: Linear gradient to 90% B
-
15.0 - 20.0 min: Hold at 90% B (Column wash)
-
20.0 - 21.0 min: Return to 10% B
-
21.0 - 26.0 min: Re-equilibration at 10% B
Step 4: System Suitability Testing (SST)
Before analyzing unknown samples, inject the standard solution (1.0 mg/mL in 50:50 Water:Acetonitrile) six consecutive times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates ≥ 5000.
Method Validation Framework (ICH Q2(R2) Compliance)
To ensure the method is scientifically sound and regulatory-compliant, it must be validated according to the ICH Q2(R2) guidelines[4]. The validation strategy is mapped below.
ICH Q2(R2) analytical method validation framework and parameter interdependencies.
Validation Parameters and Causal Justification:
-
Specificity: Demonstrates that the analyte peak is free from interference. Forced degradation studies (acid, base, peroxide, heat, light) are performed. The Boc group is highly susceptible to acidic cleavage; thus, the acid degradation sample will confirm the method's ability to resolve the deprotected piperidine impurity from the parent peak.
-
Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the nominal concentration. The reportable range is confirmed by demonstrating acceptable response, accuracy, and precision across this span[5].
-
Accuracy: Assessed by spiking known quantities of impurities into the API at 50%, 100%, and 150% of the specification limit to ensure no matrix effects suppress the UV signal.
-
Precision: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/instruments) are executed to ensure the method's ruggedness across different operational conditions[6].
Table 2: Representative Validation Results Summary
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result |
| Specificity | No interference at retention time | Passed (Peak purity angle < threshold) |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9998 |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% - 100.8% |
| Repeatability (RSD) | ≤ 2.0% (n=6) | 0.8% |
| LOD / LOQ | Signal-to-Noise ≥ 3 (LOD) and ≥ 10 (LOQ) | LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL |
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
Comparing steric effects of tert-butyl versus methyl esters in piperidine synthesis pathways
Comparing steric effects of tert-butyl versus methyl esters in piperidine synthesis pathways
A Comparative Guide to Steric Effects: tert-Butyl vs. Methyl Esters in Piperidine Synthesis
As a Senior Application Scientist, selecting the appropriate ester protecting group during the synthesis of complex nitrogen-containing heterocycles is not merely a matter of convenience—it is a strategic decision that dictates the thermodynamic and kinetic landscape of the entire workflow. In the synthesis of highly substituted piperidine rings (ubiquitous in modern pharmacophores), the choice between a methyl (Me) ester and a tert-butyl (t-Bu) ester fundamentally alters the reaction's regioselectivity, stability, and ultimate yield.
This guide objectively compares the steric and electronic impacts of these two esters, providing field-proven insights, quantitative data, and self-validating experimental protocols to optimize your piperidine synthesis pathways.
Mechanistic Causality: The Role of Steric Bulk
The fundamental divergence between methyl and tert-butyl esters lies in their steric footprint and resulting electronic shielding.
Methyl Esters (Low Steric Bulk): Methyl esters possess a minimal steric A-value, leaving the carbonyl carbon highly exposed. While this high electrophilicity is advantageous for rapid downstream functionalization, it is frequently a liability during the construction of the piperidine core. In multi-step syntheses, methyl esters often suffer from low yields due to their susceptibility to premature lactamization, unwanted base-catalyzed epimerization, and nucleophilic attack by basic reagents[1].
tert-Butyl Esters (High Steric Bulk): The bulky tert-butyl substituent creates significant steric crowding around the ester carbonyl, establishing a robust three-dimensional barrier[2]. This steric protection completely shields the reactive center, preventing nucleophilic attack by hydroxide ions and other basic nucleophiles under alkaline conditions[2]. In the context of large-scale production, such as the synthesis of 4-carboxy-4-anilidopiperidines, replacing a methyl ester with a tert-butyl ester dramatically increases the overall yield by preventing premature side reactions[1]. Furthermore, in intramolecular aza-Michael cyclizations, the steric bulk of the t-Bu group can influence the trajectory of the attacking nitrogen, often enhancing the diastereoselectivity of the newly formed piperidine ring[3].
Beyond synthesis, this steric bulk also impacts downstream drug-target interactions. For instance, in piperidine-based analogues of cocaine, a tert-butyl ester derivative was found to be slightly less active at monoamine transporters compared to its methyl ester counterpart, demonstrating how the 3D footprint alters binding pocket affinity[4].
Quantitative Comparison
The following table summarizes the physicochemical and kinetic differences between the two ester pathways, providing a data-driven basis for synthetic planning.
| Property | Methyl Ester (-OMe) | tert-Butyl Ester (-OtBu) | Causality / Impact on Piperidine Synthesis |
| Steric A-Value | ~1.27 kcal/mol | ~3.15 kcal/mol | t-Bu creates a 3D barrier, dictating facial selectivity during cyclization. |
| Electrophilicity | High | Low | Methyl esters are prone to unwanted nucleophilic attack (e.g., Grignard side reactions). |
| Alkaline Stability | Labile | Highly Stable | t-Bu prevents nucleophilic attack by hydroxide ions under basic conditions[2]. |
| Acidic Stability | Stable | Labile | t-Bu cleaves via carbocation formation, enabling orthogonal deprotection[2]. |
| Synthetic Yield | Often Low | High | t-Bu prevents premature lactamization during large-scale production[1]. |
Pathway Divergence & Logical Workflows
The decision to use a methyl versus a tert-butyl ester dictates the available reaction conditions for the remainder of the synthesis. The diagram below illustrates the divergent synthetic logic.
Divergent synthetic outcomes in piperidine formation based on ester steric bulk.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in kinetic checks and orthogonal validation steps.
Protocol A: Intramolecular Aza-Michael Cyclization (tert-Butyl Ester Pathway)
This protocol utilizes a sulfamate-tethered approach to forge the piperidine core while maintaining the integrity of the bulky ester[3].
-
Preparation : Dissolve the linear sulfamate-tethered α,β-unsaturated tert-butyl ester precursor (1.0 equiv) in anhydrous CH2Cl2 to a concentration of 0.1 M.
-
Activation : Cool the reaction to 0 °C. Dropwise, add tetrabutylammonium fluoride (TBAF) (1.1 equiv).
-
Causality: Using TBAF in CH2Cl2 is essential for productive reactions with sterically bulky groups[3]. It acts as a mild base to deprotonate the sulfamate nitrogen without hydrolyzing the ester.
-
-
Cyclization : Allow the reaction to warm to ambient temperature and stir for 48 hours. The bulky t-Bu group directs the facial attack of the nitrogen, maximizing trans-diastereoselectivity.
-
Self-Validation : Monitor the reaction via LC-MS. The aza-Michael addition is validated by the complete disappearance of the linear precursor mass [M+H]+ and a distinct retention time shift of the cyclized piperidine.
-
Isolation : Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.
Protocol B: Orthogonal Deprotection of the tert-Butyl Piperidine-Carboxylate
Because the tert-butyl ester is base-stable, it must be cleaved under acidic conditions via a carbocation mechanism[2].
-
Preparation : Dissolve the purified tert-butyl piperidine-carboxylate in a mixture of anhydrous CH2Cl2 and Trifluoroacetic Acid (TFA) (1:1 v/v).
-
Scavenging : Add 5% v/v triisopropylsilane (TIPS) or anisole to the mixture.
-
Causality: The acid-catalyzed cleavage generates a highly reactive tert-butyl carbocation[2]. Scavengers are strictly required to trap this cation and prevent the re-alkylation of the piperidine nitrogen.
-
-
Execution : Stir vigorously at ambient temperature for 2 to 4 hours.
-
Self-Validation : The successful initiation of cleavage is self-validated by the physical evolution of isobutylene gas (visible bubbling) upon TFA addition.
-
Isolation : Evaporate the volatiles under a stream of N2. Triturate the resulting oily residue with cold diethyl ether. The unprotected piperidine carboxylic acid will precipitate as a highly pure, white TFA salt, while organic impurities remain solubilized in the ether layer.
Deprotection Kinetics & Orthogonality
The true power of the tert-butyl ester in piperidine synthesis is its orthogonality to standard base-labile protecting groups (like Fmoc). The cleavage relies entirely on protonation and subsequent carbon-oxygen bond scission, as mapped below.
Acid-catalyzed cleavage mechanism of tert-butyl esters in piperidine derivatives.
Sources
Benchmarking Catalytic Systems for the Efficient Synthesis of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate
Benchmarking Catalytic Systems for the Efficient Synthesis of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate
Introduction & Strategic Context
The 4,4-disubstituted piperidine scaffold is a privileged pharmacophore, serving as the structural core for highly potent analgesics (e.g., sufentanil analogues) and modern GPCR-targeted therapeutics. The synthesis of tert-butyl 4-(methoxymethyl)piperidine-4-carboxylate presents a unique steric and chemoselective challenge.
Direct enolate alkylation of a piperidine-4-carboxylate with methoxymethyl chloride (MOM-Cl) is notoriously inefficient. The steric bulk of the tert-butyl ester hinders the formation of the quaternary carbon center, leading to competitive O-alkylation of the enolate or the base-catalyzed elimination of MOM-Cl into formaldehyde. Consequently, the most robust synthetic strategy relies on a two-step sequence: an aldol addition of formaldehyde to yield a 4-(hydroxymethyl) intermediate, followed by a highly controlled catalytic O-methylation.
This guide benchmarks three distinct catalytic systems for this critical O-methylation bottleneck, evaluating them on yield, chemoselectivity, and process scalability.
Figure 1: Synthetic workflow for tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate.
Mechanistic Rationale & System Benchmarking
The O-methylation of a sterically hindered neopentyl-like alcohol in the presence of a base-sensitive tert-butyl ester requires precise tuning of the catalytic microenvironment. We benchmark three established methodologies:
System A: The Legacy Standard (15-Crown-5 / NaH / MeI)
Historically utilized in the synthesis of sufentanil and its piperidine analogues[1], this system relies on 15-crown-5 to chelate the sodium cation of NaH.
-
Causality: Chelation strips the solvent shell from the alkoxide, generating a "naked," highly nucleophilic oxygen species that rapidly attacks methyl iodide. While the reaction is fast, the use of pyrophoric NaH and highly toxic, volatile MeI makes it unsuitable for sustainable scale-up. Furthermore, the tert-butyl ester is susceptible to hydrolysis during aqueous workup if unreacted NaH generates NaOH.
System B: The Mild Lewis-Acidic Approach (Ag₂O / MeI)
Adapted from complex carbohydrate and amino acid (e.g., Lacosamide) syntheses[2], this system uses silver(I) oxide as both a mild base and a halophilic Lewis acid.
-
Causality: The Ag⁺ ion coordinates with the iodine of MeI, significantly lowering the activation energy for the S_N2 displacement by the alcohol. Because the medium remains essentially neutral, the tert-butyl ester is perfectly preserved. However, the stoichiometric generation of silver waste, high reagent cost, and extended reaction times relegate this method strictly to discovery-scale synthesis.
System C: The Scalable PTC Approach (TBAB / aq. NaOH / Me₂SO₄)
Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) represents the modern industrial standard for O-methylation[3].
-
Causality: TBAB facilitates the transfer of hydroxide ions into the organic phase (toluene) as a lipophilic ion pair (Q⁺OH⁻). This base deprotonates the alcohol, and the resulting quaternary ammonium alkoxide reacts rapidly with dimethyl sulfate (Me₂SO₄). By keeping the bulk aqueous base physically separated from the ester in a biphasic system, base-catalyzed hydrolysis of the tert-butyl ester is entirely suppressed—provided the temperature is strictly maintained below 20 °C.
Figure 2: Phase-Transfer Catalysis (PTC) cycle for the O-methylation of the intermediate.
Quantitative Data Comparison
The following table summarizes the benchmarking data for the O-methylation of 1-benzyl 4-tert-butyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate across the three systems.
| Metric | System A (Legacy) | System B (Lewis Acid) | System C (PTC) |
| Alkylation Reagent | Methyl Iodide (MeI) | Methyl Iodide (MeI) | Dimethyl Sulfate (Me₂SO₄) |
| Base / Catalyst | NaH / 15-Crown-5 | Ag₂O (Stoichiometric) | 50% NaOH / TBAB |
| Yield (%) | 88% | 92% | 94% |
| Reaction Time | 2 hours | 24 hours | 4 hours |
| Ester Hydrolysis | Moderate (~5%) | None (0%) | Trace (<1%) |
| Cost per Mole | High | Extremely High | Low |
| Scalability Index | Poor (Pyrophoric/Toxic) | Poor (Heavy Metal Waste) | Excellent |
Experimental Protocols (System C Workflow)
The following self-validating protocols detail the end-to-end synthesis utilizing the optimized PTC approach.
Step 1: Aldol Addition (Hydroxymethylation)
-
Preparation: Charge a dry, argon-purged flask with diisopropylamine (1.2 eq) and anhydrous THF (10 mL/g). Cool to -78 °C.
-
Enolization: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA. Slowly add a solution of 1-benzyl 4-tert-butyl piperidine-1,4-dicarboxylate (1.0 eq) in THF. Stir at -78 °C for 1 hour.
-
Addition: Add anhydrous paraformaldehyde (3.0 eq) in one portion. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Validation: Quench with saturated aq. NH₄Cl. Extract with EtOAc. TLC (Hexanes:EtOAc 7:3) should show complete consumption of the starting material (R_f ~0.6) and a new, more polar spot (R_f ~0.3).
-
Isolation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield the 4-(hydroxymethyl) intermediate.
Step 2: PTC O-Methylation (Benchmarked Protocol)
Note: Dimethyl sulfate is highly toxic. Handle strictly in a fume hood.
-
Biphasic Setup: Dissolve the 4-(hydroxymethyl) intermediate (1.0 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq) in toluene (5 mL/g).
-
Base Addition: Cool the mixture to 15 °C. Add 50% w/w aqueous NaOH (5.0 eq) dropwise. Causality: Maintaining 15 °C is critical; higher temperatures will trigger the basic hydrolysis of the tert-butyl ester.
-
Methylation: Add dimethyl sulfate (1.2 eq) dropwise over 30 minutes.
-
Agitation: Stir vigorously at 1000 rpm for 4 hours. Causality: High shear mixing maximizes the interfacial surface area, which is the rate-limiting physical step for the Q⁺OH⁻ phase transfer.
-
Validation & Quench: Monitor via LC-MS. Once complete, quench excess dimethyl sulfate by adding 10% aq. ammonia and stirring for 1 hour.
-
Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield 1-benzyl 4-tert-butyl 4-(methoxymethyl)piperidine-1,4-dicarboxylate.
Step 3: Catalytic Hydrogenation (N-Debenzylation)
-
Setup: Dissolve the O-methylated intermediate in methanol (10 mL/g). Add 10% Pd/C (10% w/w).
-
Reaction: Purge the vessel with nitrogen, then hydrogen. Stir under a hydrogen atmosphere (50 psi) at 50 °C for 12 hours.
-
Validation: TLC (DCM:MeOH 9:1) will show the disappearance of the UV-active starting material and the appearance of a ninhydrin-positive product spot.
-
Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to afford the final target: tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate .
References
Sources
Safety & Regulatory Compliance
A Comprehensive Guide to the Safe Disposal of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate
A Comprehensive Guide to the Safe Disposal of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate
This guide provides essential safety and logistical information for the proper handling and disposal of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory. The protocols outlined here are designed to be self-validating systems, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate is not widely available, data from structurally similar compounds allows for a reliable preliminary hazard assessment. The piperidine functional group and related structures are often associated with specific health risks.
Based on analogous compounds, this substance should be handled as, at minimum, a material that is harmful if swallowed and a potential irritant to the skin, eyes, and respiratory system[1][2]. The first and most critical step is to consult the manufacturer-provided SDS for the specific lot number you are using.
Table 1: Chemical and Hazard Profile
| Property | Data | Source |
| Chemical Name | tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate | N/A |
| CAS Number | 2016319-35-8 | [3] |
| Molecular Formula | C₁₂H₂₃NO₃ | [1][3] |
| Molecular Weight | 229.32 g/mol | [1] |
| Physical Form | Solid | [1] |
| Anticipated Hazards | GHS07: Acute toxicity (oral), Skin/Eye Irritant | [1][2] |
| Signal Word | Warning | [1] |
Personal Protective Equipment (PPE):
A risk assessment mandates the use of appropriate PPE to create a barrier between the researcher and the chemical. Handling this compound requires:
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation. Gloves must be inspected before use and disposed of properly after handling[4]. |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects eyes from dust particles and potential splashes[5]. |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing[6]. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood. | Minimizes inhalation of airborne particles[7]. |
Core Disposal Workflow
The proper disposal of any laboratory chemical is a systematic process that ensures safety and compliance from the point of generation to final disposal. The following workflow illustrates the critical decision points and actions required.
Caption: Disposal workflow for tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate.
Step-by-Step Disposal Protocol
This protocol provides the detailed operational steps for safely moving the chemical waste from your workbench to its final, compliant disposal pathway.
Step 3.1: Immediate Waste Containment
All operations involving the handling of this solid chemical, including weighing and transferring, should ideally be performed within a chemical fume hood to minimize inhalation exposure. Any residue, contaminated weigh boats, or disposable equipment should be immediately placed into a designated waste container.
Step 3.2: Waste Segregation
The fundamental principle of chemical safety is to prevent unintended reactions[8]. This compound must be segregated as Solid Organic Chemical Waste .
-
Causality: Mixing incompatible waste streams can lead to exothermic reactions, fire, or the generation of toxic gases. For instance, mixing organic compounds with strong oxidizers can create a significant fire or explosion hazard. This compound should not be mixed with acids, bases, or oxidizers[8][9].
Step 3.3: Container Selection and Labeling
The integrity of the disposal process relies on proper containment and clear communication of the container's contents.
-
Container: Use a container made of a material compatible with the chemical, typically a high-density polyethylene (HDPE) or plastic container with a secure, leak-proof lid[10][11]. Ensure the container is clean, dry, and in good condition before use[9].
-
Labeling: The container must be labeled clearly and accurately from the moment the first particle of waste is added. The label must include:
Step 3.4: Accumulation and Storage
Designated storage areas are mandated by regulatory bodies like the EPA to ensure waste is managed safely within the laboratory.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of waste generation and under the control of laboratory personnel[10][12].
-
Safety: The container must be kept closed at all times except when adding waste[9]. This prevents the release of vapors or dust and protects the contents from contamination. Store the container in secondary containment to mitigate risks from potential leaks[11].
Step 3.5: Arranging for Final Disposal
Hazardous chemical waste must never be disposed of in the regular trash or poured down the drain[6][13].
-
Procedure: Once the waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup[9][10].
-
Compliance: Final disposal will likely be through controlled incineration at a licensed facility, which is the standard method for destroying organic chemical waste in an environmentally sound manner[6]. All waste must be tracked from its point of generation to its final disposal, a process known as "cradle-to-grave" management[12].
Emergency Procedures and Decontamination
Small Spill Cleanup
In the event of a small spill of the solid material:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE as listed in Table 1.
-
Containment: Avoid generating dust[14]. Gently sweep or wipe up the solid material using dry methods. Do not use a standard vacuum cleaner unless it is specifically rated for hazardous dust.
-
Collect Waste: Place the collected material and any contaminated cleaning supplies into a properly labeled hazardous waste container[6][7].
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
Empty Container Decontamination
Empty containers that once held tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate must be decontaminated before being disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol)[6][15].
-
Collect Rinsate: The rinsate from each rinse is considered hazardous waste and must be collected in a designated container for liquid organic waste[15].
-
Deface Label: After the triple rinse, completely remove or deface the original chemical label[15].
-
Dispose: The clean, de-labeled container can now be disposed of in the appropriate laboratory glass or plastic recycling bin[6]. If the container cannot be safely cleaned, it must be disposed of as hazardous waste[15].
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate, protecting themselves, their colleagues, and the environment.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from the University of Canterbury website.
- University of Otago. Laboratory chemical waste disposal guidelines.
- Reactivo. How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from the University of Pennsylvania website.
- ChemicalBook. (2025, September 27). tert-Butyl piperidine-4-carboxylate MSDS/SDS.
- UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Columbia University Research. Hazardous Chemical Waste Management Guidelines.
- American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- MedChemExpress. (2025, December 26). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate-SDS.
- Sigma-Aldrich. tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate.
- U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- ECHEMI. 4-Piperidinecarboxylic acid tert-butyl... SDS.
- BenchChem. In-depth Guide to Laboratory Chemical Disposal Procedures.
- Fisher Scientific. (2009, April 15). Safety Data Sheet.
- PubChem. tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate.
- NextSDS. tert-butyl 4-(4-(methoxycarbonyl)benzyl)piperidine-1-carboxylate - Chemical Substance Information.
- Fisher Scientific. Safety Data Sheet.
- Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate SDS.
- Aaron Chemicals. (2024, November 1). Safety Data Sheet.
- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- NextSDS. tert-butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate.
- Sapphire Bioscience. tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate.
- NextSDS. tert-butyl 4-formyl-4-(methoxymethyl)piperidine-1-carboxylate.
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